![molecular formula C5H7NO B13097128 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is a bicyclic compound with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol This compound is characterized by its unique structure, which includes an oxygen and nitrogen atom within a bicyclic framework
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be achieved through several synthetic routes. One common method involves the thermal rearrangement of ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene . This process typically requires specific reaction conditions, including controlled temperatures and the presence of specific catalysts to facilitate the rearrangement.
Analyse Chemischer Reaktionen
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology and medicine, this compound is studied for its potential pharmacological properties, including its interactions with biological targets. Additionally, it may have applications in the development of new materials or as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the context of its use. For instance, in pharmacological studies, it may interact with enzymes or receptors, leading to specific biological effects. The presence of both oxygen and nitrogen atoms within its structure allows for diverse interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene can be compared with other similar bicyclic compounds, such as 2-oxa-3-azabicyclo[3.1.0]hex-3-ene and 4-methyl-3-azabicyclo[3.1.0]hexane. These compounds share similar structural features but differ in the presence and position of substituents. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C5H7NO |
|---|---|
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
4-methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C5H7NO/c1-3-4-2-5(4)7-6-3/h4-5H,2H2,1H3 |
InChI-Schlüssel |
UNKBLIYYHOXPIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
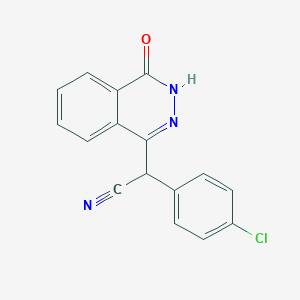
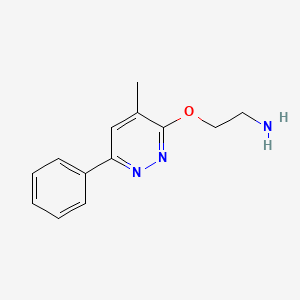
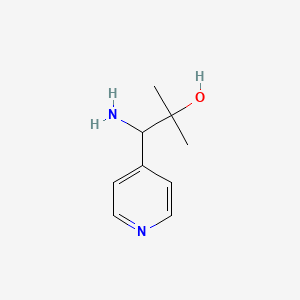
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
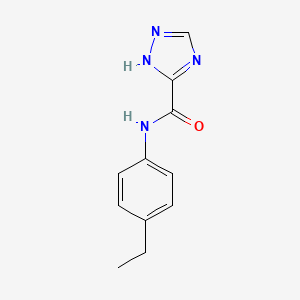
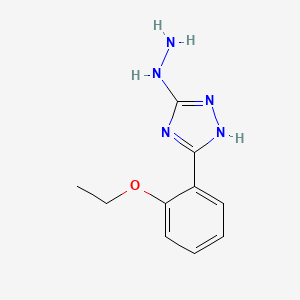
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
